Product packaging for Protoporphyrinate(Cat. No.:)

Protoporphyrinate

Cat. No.: B1241031
M. Wt: 560.6 g/mol
InChI Key: PRFMATRBBQRQBM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Protoporphyrinate is a salt or complex derived from protoporphyrin IX, a critical organic compound and the immediate precursor to heme in the biosynthetic pathway. In living organisms, protoporphyrin IX is produced in a multi-step process that occurs partly in the mitochondria and partly in the cytosol. The final step of heme synthesis is the insertion of ferrous iron into the protoporphyrin IX ring, a reaction catalyzed by the enzyme ferrochelatase . This product is offered For Research Use Only and is intended for laboratory studies by trained professionals. Protoporphyrin IX and its derivatives, including metalloporphyrins like this compound, are fundamental to diverse areas of scientific inquiry. A primary research application is the study of heme biosynthesis and its related disorders, the porphyrias. For instance, a deficiency in ferrochelatase leads to erythropoietic protoporphyria, characterized by a painful accumulation of protoporphyrin IX . Synthetic metalloporphyrins have significant research value as potent competitive inhibitors of heme oxygenase, the rate-limiting enzyme in heme degradation to bilirubin . Studies on Sn-protoporphyrin have shown it can suppress hyperbilirubinemia by inhibiting bilirubin production, providing a tool to investigate heme catabolism pathways . Furthermore, the 5-aminolevulinic acid (5-ALA)-induced intracellular production of protoporphyrin IX is a widely exploited system in biomedical research. It is used in photodynamic therapy (PDT) for its ability to generate singlet oxygen upon light activation, and in fluorescence-guided surgery (FGS) for tumor resection, leveraging its bright red fluorescence . Beyond biomedical fields, porphyrins and related compounds are also investigated for technological applications in emerging areas such as molecular spintronics and the development of micro-/nanomotors . Researchers utilize this compound to explore these and other mechanisms in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H32N4O4-2 B1241031 Protoporphyrinate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34N4O4/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42)/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFMATRBBQRQBM-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32N4O4-2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Derivatization of Protoporphyrinate Systems

Advanced Synthetic Routes to Protoporphyrinate Core Structure

The synthesis of the this compound macrocycle can be approached through various routes, ranging from biosynthetic pathways to intricate chemical syntheses. Modern strategies often combine the precision of enzymatic catalysis with the versatility of organic chemistry to achieve efficient and selective production of the porphyrin core.

Chemo-Enzymatic Approaches in Porphyrinogenesis

Chemo-enzymatic synthesis has emerged as a powerful tool, leveraging the high regio- and stereoselectivity of enzymes to perform transformations that are challenging to achieve through purely chemical means. nih.gov These integrated approaches often involve the use of enzymes to catalyze key steps in the construction of the porphyrin scaffold or to introduce specific functionalities at a late stage. beilstein-journals.org

A common chemo-enzymatic strategy involves a two-step process where a chemical reaction is followed by an enzymatic transformation. frontiersin.orgnih.gov For instance, a lipase-catalyzed epoxidation can be employed, followed by hydrolysis to form diol intermediates. frontiersin.orgnih.gov These intermediates can then be subjected to microbial oxidation to yield the desired functionalized porphyrin precursors. frontiersin.orgnih.gov The use of enzymes in this manner allows for the construction of complex molecular architectures with a high degree of control. nih.gov This approach has been successfully applied to the synthesis of various natural products and their analogs. nih.gov

De Novo Synthesis Methodologies

De novo synthesis refers to the construction of complex biomolecules from simple precursors. pixorize.com In the context of porphyrins, de novo synthesis pathways are intricate, multi-step processes that are fundamental in nature for producing these essential molecules. nih.gov While the complete de novo chemical synthesis of this compound is a formidable challenge due to the molecule's complexity, understanding the principles of biological de novo synthesis provides a blueprint for designing synthetic strategies. researchgate.net

In biological systems, the de novo synthesis of porphyrins begins with simple precursors like glycine (B1666218) and succinyl-CoA, which are enzymatically converted through a series of intermediates to form the porphyrin macrocycle. nih.gov This pathway involves a cascade of enzymatic reactions that meticulously build the molecule, highlighting the efficiency of biological catalysis. nih.gov The principles of these natural pathways, such as the sequential addition of building blocks and enzymatic cyclization, inspire the development of biomimetic synthetic routes in the laboratory. nih.gov

Functionalization and Peripheral Modifications of this compound Macrocycles

The peripheral modification of the this compound macrocycle is a key strategy for tuning its physicochemical properties and biological activity. rsc.org Functionalization allows for the attachment of various molecular entities, such as amino acids and peptides, to enhance properties like water solubility, cellular uptake, and target specificity. ub.edubeilstein-journals.org

Synthesis of this compound Amino Acid Conjugates

The conjugation of amino acids to the this compound core can significantly alter its characteristics. Amino acids can be attached to the propionic acid side chains of the protoporphyrin macrocycle through the formation of amide or ester bonds. nih.gov This approach has been widely explored to improve the efficacy of protoporphyrin-based photosensitizers.

A notable example of amino acid conjugation is the synthesis of di-L-arginine this compound. researchgate.net In a typical synthesis, protoporphyrin is dissolved in a suitable organic solvent, such as dimethylformamide, and reacted with L-arginine. google.com The reaction mixture is heated to facilitate the formation of the di-arginine salt of the protoporphyrin. google.com The resulting di-L-arginine this compound derivative often exhibits enhanced water solubility and altered photophysical properties compared to the parent protoporphyrin. researchgate.netresearchgate.net Research has shown that such derivatives can be effective photosensitizers. researchgate.netous-research.no

For example, derivatives such as 1-arginine di(N-phenylalanyl) this compound have been synthesized and evaluated for their therapeutic potential. spiedigitallibrary.orgspiedigitallibrary.org Other documented amino acid conjugates include di/N-aspartyl/-protoporphyrinate and di/N-glutamyl/-protoporphyrinate. google.com The synthesis of these conjugates generally follows similar principles, involving the reaction of the protoporphyrin with the desired amino acid or peptide. google.comnih.gov The incorporation of peptides can introduce specific recognition motifs, enabling the targeted delivery of the this compound to particular cells or tissues. researchgate.net

Di-L-arginine this compound Derivatives

Esterification and Amidation Strategies

The two propionic acid side chains at positions 13 and 17 of the protoporphyrin IX (PPIX) macrocycle are primary sites for synthetic modification through esterification and amidation. mdpi.comnih.gov These reactions enhance the solubility of the otherwise poorly soluble PPIX in organic solvents and provide anchor points for conjugating other molecules. frontierspecialtychemicals.comacs.org

Esterification: The conversion of the carboxylic acid groups to esters is a fundamental strategy. Protoporphyrin IX dimethyl ester is a common and useful derivative because it is significantly more soluble in organic solvents than its parent compound. frontierspecialtychemicals.com Esterification can be achieved by reacting PPIX with the desired alcohol under acidic conditions. For instance, a mixture of HBr in acetic acid can be used to activate the vinyl groups, and subsequent reaction with an alcohol leads to simultaneous esterification of the propionic acid moieties. mdpi.com The protonated pyrrole (B145914) rings within the macrocycle can act as catalysts for this transformation. mdpi.com

Amidation: The carboxylic acid groups of PPIX can be readily converted to amides using standard peptide coupling protocols. frontierspecialtychemicals.com This approach is widely used to attach amino acids, peptides, or other amine-containing molecules, such as polyethylene (B3416737) glycol (PEG), to the porphyrin core. mdpi.comthieme-connect.com An effective method involves the use of coupling agents like O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in the presence of 1H-1,2,3-benzotriazol-1-ol (HOBt), which can produce the desired diamides in excellent yields. thieme-connect.com Another common coupling system is N,N'-dicyclohexylcarbodiimide (DCC) with HOBt. mdpi.com These reactions form the basis for creating a multitude of functional PPIX derivatives for various research applications. nih.gov

Table 1: Selected Methods for Esterification and Amidation of Protoporphyrin IX
Reaction TypeReagents and ConditionsProduct TypeReference
EsterificationHBr in acetic acid, followed by reaction with various alcohols (e.g., hydrogenated or fluorinated alcohols).Dialkyl or di-fluoroalkyl esters. mdpi.com
Esterification5% H2SO4 in methanol (B129727) (MeOH). Used for re-esterification if partial hydrolysis occurs.Dimethyl ester. arkat-usa.org
AmidationO-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU), 1H-1,2,3-benzotriazol-1-ol (HOBt), various amino acids or peptides.Bis-amides with amino acids or peptides. thieme-connect.com
N,N'-Dicyclohexylcarbodiimide (DCC), HOBt, 1-amino-ω-methoxy-PEG550 in dimethylformamide (DMF).PEGylated bis-amides. mdpi.com

Peripheral Group Substitutions and Their Impact on Reactivity

Beyond the propionic acid side chains, the protoporphyrin macrocycle features other reactive sites, primarily the two vinyl groups at positions 3 and 8 and the four meso-positions (α, β, γ, δ). nih.govuni.wroc.pl Modifications at these peripheral positions can profoundly influence the electronic structure and, consequently, the chemical reactivity and photophysical properties of the porphyrin system. nih.gov

The vinyl groups are susceptible to electrophilic attack and can participate in various addition and cycloaddition reactions. frontierspecialtychemicals.comnih.gov For example, they can undergo Diels-Alder reactions with activated dienophiles. usp.br A significant finding is that replacing the weakly electron-polarizing vinyl groups with strongly electron-polarizing acetyl groups leads to a substantial decrease in the reactivity of the meso-carbons toward electrophilic aromatic substitution. nih.govnih.gov This substitution also induces a notable meso-selectivity, making the β- and γ-meso positions more nucleophilic than the α- and δ-positions. nih.govnih.gov This effect is attributed to the additive polarizing effects of the peripheral substituents on the π-electron densities of the meso-positions. nih.gov

Introducing bulky or bridging groups across the periphery of the porphyrin can induce significant non-planarity in the macrocycle. This structural deformation perturbs the π-system, leading to changes in photophysical properties such as red-shifted emission bands and reduced fluorescence quantum yields.

Table 2: Impact of Peripheral Substituents on this compound Reactivity
Position of SubstitutionSubstituentObserved Impact on Reactivity/PropertiesReference
Positions 3 and 8 (Vinyl Groups)Replacement with Acetyl GroupsLowers reactivity of meso-carbons to electrophilic substitution; induces meso-selectivity (β, γ positions become more nucleophilic). nih.govnih.gov
Vinyl GroupsReaction with Iodine and PIFA in Ethylene GlycolConverts vinyl groups to diiodoether porphyrins, which can then be transformed into 3,8-diacetyl or 3,8-diformyl derivatives. nih.gov
Across Periphery (Bridging)Short Alkyl or Aryl ChainsInduces non-planarity in the porphyrin ring, causing red-shifted fluorescence and lower quantum yields.
Meso-PositionsFormylation (Vilsmeier reaction)Introduces formyl groups, yielding regioisomeric mixtures. nih.gov

Isolation and Purification Techniques for this compound Analogs

The synthesis of this compound derivatives often results in complex mixtures containing by-products, unreacted starting materials, and regioisomers. santaisci.com Therefore, effective isolation and purification techniques are critical to obtaining the desired analogs with high purity. The deep color of porphyrins is advantageous for visual tracking during purification but can also obscure the separation of similarly colored impurities. santaisci.com

Chromatography: Column chromatography is the most widely employed method for purifying porphyrin derivatives. scispace.comacs.org Silica (B1680970) gel is a common stationary phase, with mobile phases typically consisting of solvent mixtures like dichloromethane (B109758) and methanol or ethyl acetate (B1210297) and hexane. arkat-usa.orgacs.org Alumina can also be used, sometimes as a pre-purification step to remove highly polar impurities. scispace.com For more challenging separations, high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are invaluable. nih.govresearchgate.net TLC is routinely used to monitor reaction progress and to determine appropriate solvent systems for column chromatography. acs.orgnih.gov Automated preparative liquid chromatography systems offer significant advantages over manual methods, providing better separation efficiency and saving considerable time. santaisci.com

Crystallization: Crystallization is another key purification technique, often used after chromatographic separation to obtain highly pure, crystalline solids. arkat-usa.orgacs.org A common procedure involves dissolving the porphyrin derivative in a minimum amount of a good solvent (like dichloromethane) and then adding a poor solvent (like petroleum ether or methanol/water) to induce crystallization. arkat-usa.org In some cases, protoporphyrin IX itself can act as a "crystallization helper" to produce larger, higher-quality single crystals of other compounds. researchgate.net

Other Techniques: For certain thermally stable and volatile porphyrin analogs, entrainment sublimation has been successfully used for purification. This method involves heating the impure material under a flow of inert gas, which transports the sample vapors to a cooler surface for deposition, effectively separating them from non-volatile impurities. scispace.com

Table 3: Comparison of Purification Techniques for this compound Analogs
TechniqueTypical Stationary/Mobile Phase or ConditionsAdvantagesLimitationsReference
Manual Column ChromatographySilica gel or alumina; solvent gradients (e.g., CH2Cl2/MeOH).Widely accessible, effective for many separations.Time-consuming, can be difficult to resolve compounds with similar polarity. arkat-usa.orgsantaisci.comacs.org
Automated Flash ChromatographyPre-packed silica cartridges; software-optimized gradients.Fast, high resolution, reproducible, improved efficiency.Requires specialized equipment. santaisci.com
Thin-Layer Chromatography (TLC)Silica gel plates; various solvent systems.Excellent for reaction monitoring and method development; can separate isomers.Analytical scale, not for bulk purification. nih.govresearchgate.net
CrystallizationSolvent/anti-solvent systems (e.g., CH2Cl2/petroleum ether).Can yield very high purity material.Product must be crystalline; may result in yield loss. arkat-usa.orgacs.orgosti.gov
SublimationHeating under a flow of inert gas (e.g., nitrogen).Effective for volatile compounds; avoids solvents.Compound must be thermally stable and volatile. scispace.com

Coordination Chemistry of Metalloprotoporphyrinate Complexes

Metal Ion Insertion and Complex Formation Mechanisms

The process of inserting a metal ion into the porphyrin macrocycle, known as metalation, is a complex reaction that is generally slow. researchgate.net The mechanism involves several key steps, starting with the deformation of the typically planar porphyrin ring. researchgate.netrsc.org This distortion is believed to lower the activation energy of the reaction by making the pyrrole (B145914) nitrogen atoms more accessible to the incoming metal ion. researchgate.net

The general mechanism proceeds through the following stages:

Deformation : The porphyrin ring distorts from its planar conformation. rsc.org

Outer-Sphere Association : A solvated metal ion associates with the deformed porphyrin. researchgate.net

Ligand Exchange : The metal ion exchanges a coordinated solvent molecule for one of the pyrrolenine nitrogen atoms of the porphyrin. researchgate.net

Chelate-Ring Closure : Additional solvent molecules are liberated as the metal ion coordinates with more nitrogen atoms, forming an intermediate known as a 'sitting-atop complex'. researchgate.net

Deprotonation : The two protons on the pyrrole nitrogen atoms are removed, leading to the final, stable metalloporphyrin complex where the metal is situated in the plane of the deprotonated ring. researchgate.netnih.gov This deprotonation is exothermic when a neutral imidazole (B134444) molecule acts as the proton acceptor. nih.gov

This entire process involves the stepwise displacement of solvent molecules and the removal of two protons from the porphyrin ring. nih.gov The strain induced by the increasing number of metal-porphyrin bonds is released upon deprotonation as the metal moves into the ring plane. nih.gov

The chelation of protoporphyrin with various first-row transition metals is a critical process, with both biological and synthetic importance. The nature of the metal ion significantly influences the kinetics and thermodynamics of the reaction. pnas.org Factors such as the size of the metal ion, the lability of its counter-ions, and the energetics of the metal-porphyrin interaction all affect the rate and yield of metalation. pnas.org

In biological systems, enzymes known as chelatases catalyze the insertion of specific metal ions. For instance, ferrochelatase is the terminal enzyme in the heme biosynthetic pathway and catalyzes the insertion of ferrous iron (Fe²⁺) into protoporphyrin IX to form heme. researchgate.netnih.gov While ferrochelatase can utilize other divalent metal ions like zinc (Zn²⁺), cobalt (Co²⁺), and copper (Cu²⁺) in vitro, its specificity for iron in vivo suggests the existence of a specific iron delivery mechanism. nih.gov Studies on human ferrochelatase have shown that zinc can act as an uncompetitive substrate inhibitor, suggesting an ordered reaction pathway where the metal ion binds after the porphyrin. nih.gov

The reactivity and stability of the resulting metalloporphyrin complexes are also metal-dependent. For example, cobalt porphyrins often exhibit higher stability in electrocatalytic applications compared to their iron counterparts. bohrium.com

Table 1: Characteristics of Protoporphyrinate Chelation with Select Transition Metals

Metal Ion Typical Oxidation State Key Features of Chelation & Complex Biological Relevance
Iron (Fe) Fe²⁺ / Fe³⁺ Catalyzed by ferrochelatase to form heme. researchgate.net The Fe ion can be displaced from the porphyrin plane by axial ligands. researchgate.net Essential for oxygen transport (hemoglobin), oxygen storage (myoglobin), and electron transfer (cytochromes). nih.gov
Cobalt (Co) Co²⁺ / Co³⁺ Can be inserted by ferrochelatase in vitro. nih.gov Cobalt porphyrins show high stability and are promising for O₂ activation. bohrium.comnih.gov Core component of Vitamin B12 (cobalamin).
Copper (Cu) Cu²⁺ Can be a substrate for some species' ferrochelatase. nih.gov Tends to bind irreversibly to dioxygen. nih.gov Found in some enzymes, but copper porphyrins are not as common as heme in mammals.
Zinc (Zn) Zn²⁺ Efficiently inserted into porphyrins. rsc.org Acts as a substrate inhibitor for ferrochelatase. nih.gov Zn-porphyrins are fluorescent. ukm.my Zinc protoporphyrin forms in red blood cells when iron is deficient. nih.gov
Manganese (Mn) Mn²⁺ / Mn³⁺ Redox chemistry can parallel that of iron porphyrins. nih.gov Used as catalysts for NO reduction. nih.gov Component of some enzymes, including certain superoxide (B77818) dismutases.

The kinetics of metal insertion into porphyrins are often described by a mechanism involving a pre-equilibrium step, which is the formation of an outer-sphere association between the porphyrin and the metal complex, followed by a rate-determining step of metal ion incorporation. oup.com

The rate law for such a reaction can be expressed as: kobs = (KkxNi) / (1 + KxNi)

Where:

kobs is the conditional first-order rate constant.

K is the equilibrium constant for the formation of the outer-sphere association.

k is the first-order rate constant for the metal ion incorporation.

xNi is the mole fraction of the nickel complex. oup.com

Kinetic studies provide insight into the energy barriers and transition states of the reaction. For the insertion of Mg²⁺ and Fe²⁺, the ligand exchange reactions have barriers up to 72 kJ mol⁻¹ for Mg and 51 kJ mol⁻¹ for Fe. nih.gov For magnesium, the highest barrier corresponds to the formation of the first bond to the porphyrin ring, while for iron, a higher barrier was found for forming the second bond. nih.gov

Thermodynamic parameters reveal the driving forces of the reaction. For the metalation of a fluorinated porphyrin with a nickel complex in supercritical CO₂, the pre-equilibrium step showed positive enthalpy (ΔH°), entropy (ΔS°), and volume (ΔV°) changes, indicating that the association is driven by the desolvation of the reactants. oup.com

Table 2: Example Kinetic and Thermodynamic Parameters for Nickel(II) Insertion oup.com(Reaction of 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin (B1460010) with [Ni(hfac)₂(H₂O)₂] in scCO₂)

Parameter Process Value Conditions
ΔH° Pre-equilibrium 14.4 ± 1.3 kJ mol⁻¹ at 20.5 MPa
ΔS° Pre-equilibrium 133 ± 4 J mol⁻¹ K⁻¹ at 20.5 MPa
ΔV° Pre-equilibrium 15 ± 1 cm³ mol⁻¹ at 333.3 K
ΔH Rate-determining step 110 ± 5 kJ mol⁻¹ at 20.5 MPa
ΔS Rate-determining step 22 ± 16 J mol⁻¹ K⁻¹ at 20.5 MPa
ΔV Rate-determining step 81 ± 8 cm³ mol⁻¹ at 333.3 K

Chelation with Transition Metals (e.g., Iron, Cobalt, Copper, Zinc, Manganese)

Axial Ligation and Ligand Exchange Dynamics in Metalloprotoporphyrinates

Once the metal is incorporated, its coordination sphere is not limited to the four nitrogen atoms of the porphyrin ring. Most metalloprotoporphyrinates can bind one or two additional ligands along the axis perpendicular to the porphyrin plane. This phenomenon, known as axial ligation, is crucial for tuning the electronic properties, reactivity, and biological function of the complex. nih.govnih.gov The processes by which these axial ligands bind, unbind, or are replaced are known as ligand exchange dynamics. solubilityofthings.comfiveable.me These dynamics can occur through associative mechanisms, where the incoming ligand binds before the outgoing one departs, or dissociative mechanisms, where an intermediate with a lower coordination number is formed. fiveable.me

Imidazole, particularly the side chain of the amino acid histidine, is a biologically ubiquitous axial ligand for metalloporphyrins, most notably in hemoglobin and myoglobin (B1173299). nih.govwikipedia.org The coordination of imidazole to the metal center has profound effects:

Electronic Structure : As a strong sigma-donor ligand, imidazole influences the electronic density at the metal center. wikipedia.orgnumberanalytics.com This coordination can move the metal atom out of the porphyrin plane toward the imidazole ligand. researchgate.net

Stability and Reactivity : The presence of an imidazole ligand can significantly increase the binding affinity for other small molecules, such as oxygen. researchgate.net For instance, the coordination of imidazole to iron porphyrins is a key factor that enables the reversible binding of O₂ in hemoglobin. nih.gov It stabilizes the complex and modulates its affinity for diatomic molecules. researchgate.netnih.gov In cobalt porphyrins, imidazole has a stabilizing influence on the porphyrin structure and its affinity for O₂. nih.gov

Intramolecular Interactions : In some structures, the imidazole ligand can form intramolecular hydrogen bonds with the porphyrin ring itself, further stabilizing the complex. shareok.org

The binding of imidazole derivatives to metalloporphyrins can be used for sensing applications, where the displacement of a fluorescent indicator by an analyte like histidine signals its presence. ukm.my

The ability of metalloprotoporphyrinates to bind small gas molecules is central to their biological function. The binding characteristics are highly dependent on the metal center and the presence of other axial ligands.

Nitric Oxide (NO) : NO is a critical signaling molecule that readily forms complexes with transition metal ions in heme proteins. asianpubs.orgnih.gov The interaction of NO with iron porphyrins can lead to the formation of five- or six-coordinate iron-nitrosyl complexes. nih.govmdpi.com The binding of NO can induce significant changes in the electronic structure of the porphyrin. nih.govacs.org For example, exposing iron or cobalt tetraphenylporphyrin (B126558) (M-TPP) to NO results in the formation of a mononitrosyl species that modifies the porphyrin's electronic properties and relaxes its structure. nih.govacs.org The kinetics of NO binding to metalloporphyrins like ZnTPP and MgTPP have been shown to follow pseudo-first-order reaction rates. asianpubs.org

Carbon Monoxide (CO) : CO is a well-known toxin due to its strong binding to the iron in hemoglobin, competing with oxygen. The binding affinity of CO to heme is significantly greater than that of O₂, though this affinity is modulated by the protein environment. In studies with surface-confined metalloporphyrins, CO can bind to form either mono- or dicarbonyl species, but this binding causes relatively minor perturbations to the porphyrin's geometric and electronic structure compared to NO. nih.govacs.org

Oxygen (O₂) : The reversible binding of molecular oxygen is the primary function of heme in hemoglobin and myoglobin. nih.gov The presence of a proximal axial ligand, such as the imidazole from a histidine residue, is crucial for this function. nih.govacs.org This ligand facilitates O₂ binding by enabling back-donation from the metal's d-orbitals to the π* orbitals of O₂. acs.org This interaction lengthens the O-O bond and makes the bound O₂ more active, a key step in triggering catalytic oxidation processes. acs.org Different metal ions exhibit varied O₂ binding behaviors; while iron porphyrins can bind O₂ efficiently, copper and zinc porphyrins tend to bind it irreversibly. nih.govresearchgate.net

Table 3: Comparative Interactions of Small Molecules with Metalloporphyrinates

Molecule Interacting Metal Center (Example) Nature of Interaction Key Effects
Nitric Oxide (NO) Fe, Co, Ru, Zn, Mg Forms stable 5- or 6-coordinate nitrosyl complexes. nih.govnih.gov The reaction can be kinetically facile. asianpubs.org Markedly modifies the electronic structure of the porphyrin. nih.govacs.org Crucial for biological signaling. asianpubs.org
Carbon Monoxide (CO) Fe, Co Binds strongly to the metal center, often forming 6-coordinate complexes. Competes with O₂. Causes relatively small perturbations to the porphyrin's electronic structure compared to NO. nih.govacs.org
Oxygen (O₂) Fe, Co Binds reversibly, particularly in the presence of a proximal axial ligand like imidazole. nih.govacs.org Axial ligand facilitates back-donation, activating the bound O₂. acs.org Essential for respiration. nih.gov

The electronic properties and, consequently, the reactivity of metalloprotoporphyrinates are governed by ligand field effects. Ligand Field Theory (LFT), an extension of Crystal Field Theory, describes how the interaction between the metal's d-orbitals and the ligands' orbitals lifts the degeneracy of the d-orbitals. fiveable.melibretexts.orguci.edu

d-Orbital Splitting : In an octahedral or square pyramidal coordination environment typical for metalloporphyrins, the five d-orbitals split into different energy levels. uci.edu The energy gap between these levels (Δo for octahedral) is determined by the nature of the ligands. libretexts.org

Ligand Types and Effects : Ligands are classified based on their electronic effects.

σ-Donors : All ligands, including the porphyrin nitrogens and axial ligands like imidazole, donate electron density to the metal via σ-bonds. wikipedia.orgnumberanalytics.com

π-Donors : Ligands with filled p or π orbitals (e.g., halides) can donate π-electron density to the metal. This destabilizes the metal's t₂g-like orbitals, resulting in a smaller Δo (weak field). libretexts.org

π-Acceptors (π-Backbonding) : Ligands with empty π* orbitals (e.g., CO, NO) can accept electron density from filled metal d-orbitals. This interaction, called π-backbonding, stabilizes the t₂g-like orbitals and leads to a larger Δo (strong field). numberanalytics.comlibretexts.org

Electronic and Structural Perturbations : The binding of an axial ligand perturbs the electronic structure of the complex. For example, adding an imidazole ligand to an iron porphyrin moves the iron atom out of the plane and significantly alters the energy differences between spin states. researchgate.net Strong field ligands cause a large d-orbital splitting, favoring low-spin electronic configurations, whereas weak field ligands lead to small splitting and high-spin configurations. libretexts.orguci.edu These electronic perturbations directly impact the complex's spectroscopic properties (color), magnetic properties, and chemical reactivity. rsc.org

Interaction with Small Molecules (e.g., Nitric Oxide, Carbon Monoxide, Oxygen)

Spin State Transitions and Magnetic Properties of Metalloprotoporphyrinates

The magnetic properties of metallothis compound complexes are dictated by the spin state of the central metal ion, which arises from the arrangement of its d-electrons. wikipedia.org This spin state is not static and can be influenced by external factors such as temperature, pressure, light irradiation, and the application of a magnetic field, leading to a phenomenon known as spin transition or spin crossover (SCO). nih.govresearchgate.net This transition involves the switching of the central metal ion between a low-spin (LS) and a high-spin (HS) state, which results in significant changes to the magnetic, optical, and structural properties of the complex. nih.gov

The ligand field environment, determined by the porphyrin ring and, crucially, the axial ligands, plays a pivotal role in determining the spin state. For instance, in iron(II) porphyrinates, strong-field axial ligands favor the LS state (S=0), while weak-field ligands lead to an HS state (S=2). umn.edu Five-coordinate iron(II) porphyrinates with ligands like 2-methylimidazole (B133640) are typically high-spin. acs.org The transition between these states can be triggered when the energy difference between the LS and HS configurations is comparable to thermal energy (kBT). nih.gov

Mössbauer spectroscopy is a powerful technique for characterizing these spin states. For example, the Mössbauer spectrum of a high-spin Fe(II) complex typically shows a quadrupole doublet, whereas a low-spin Fe(II) complex may show a singlet, allowing for clear differentiation between the two states. nih.gov Magnetic susceptibility measurements are also fundamental, quantifying the degree of paramagnetism in a complex. wikipedia.org The effective magnetic moment (µeff) can be calculated from these measurements and is often compared to the theoretical "spin-only" value, which depends directly on the number of unpaired electrons. Deviations from the spin-only formula can provide insight into spin-orbit coupling effects. wikipedia.org

The magnetic properties of these complexes are not solely determined by the single metal center but can also be influenced by intermolecular exchange interactions. These interactions can lead to collective magnetic behaviors such as ferromagnetism (alignment of parallel spins) or antiferromagnetism (alignment of antiparallel spins) in the solid state. wikipedia.org

Table 1: Magnetic Properties of Selected Metalloporphyrinate Complexes
ComplexMetal IonSpin StateMagnetic Moment (µeff)Key Influencing Factors
Deoxy-hemoglobin modelFe(II)High-Spin (S=2)~4.9 µBFive-coordinate, weak-field ligand environment. wikipedia.org
Oxyhemoglobin modelFe(II)Low-Spin (S=0)DiamagneticSix-coordinate upon O2 binding, which acts as a strong-field ligand. wikipedia.org
[Fe(Por)(2-MeIm)]Fe(II)High-SpinNot specifiedSteric hindrance from the 2-methylimidazole ligand. acs.org
Fe(ptz)62Fe(II)Transitions between HS and LSState-dependentTemperature-induced spin crossover at ~135 K. nih.gov

Supramolecular Assembly and Aggregation Behavior of this compound Complexes

This compound complexes possess a strong tendency to organize into larger, well-defined structures through non-covalent interactions, a process known as supramolecular assembly or aggregation. nih.govnih.gov This behavior is driven by the intrinsic properties of the porphyrin macrocycle, which features an extended π-conjugated system. The primary forces governing this assembly include π-π stacking interactions between the aromatic cores of the porphyrin rings, as well as hydrogen bonding, van der Waals forces, and electrostatic interactions involving the peripheral substituents and axial ligands. mdpi.com The resulting supramolecular architectures can range from simple dimers to complex, functional nanostructures. nih.govmdpi.com

The nature and morphology of these aggregates are highly tunable and depend on various factors, including the specific metal center, the nature of the axial ligands, the peripheral substituents on the porphyrin ring, solvent polarity, temperature, and concentration. nih.govmdpi.com For instance, the interaction of porphyrins with surfactants can lead to the formation of various supramolecular structures like micelles and vesicular aggregates. nih.gov This ability to control the assembly process is crucial for the development of new materials with applications in areas like molecular electronics and catalysis. nih.govscience.gov

Dimerization and Oligomerization Phenomena

The most fundamental aggregation process for this compound complexes is dimerization, which can extend to form small, discrete oligomers. pnas.orgebi.ac.ukebi.ac.uk Dimerization is often the initial step in the formation of larger aggregates and is primarily driven by π-π stacking interactions. mdpi.com These interactions lead to the formation of two common types of aggregates: H-aggregates, characterized by a face-to-face arrangement of the porphyrin rings, and J-aggregates, which involve a slipped, edge-to-edge arrangement. nih.gov

The formation of μ-oxo dimers is a well-documented phenomenon, particularly for iron(III) porphyrinates. In these structures, two iron porphyrin units are linked by a single oxygen atom bridge (Fe-O-Fe). worldscientific.com The geometry of this bridge, including the Fe-O-Fe angle, significantly influences the interaction between the two porphyrin rings. For example, the structure of {[Fe(porphine)]2O} exhibits a relatively small interplanar angle between the porphine (B87208) rings due to a specific Fe-O-Fe bond angle. worldscientific.com

The tendency to dimerize can be controlled by factors such as concentration and temperature. For certain iron porphyrin complexes, dimerization becomes more significant at lower temperatures and higher concentrations. pnas.org The steric hindrance of axial ligands can also play a crucial role; bulky ligands can inhibit the close approach required for dimerization. worldscientific.com Furthermore, the formation of dimers and oligomers can be observed in both solution and on surfaces, where they can form controlled structures like trimers and tetramers. nih.gov

Self-Assembly Processes

Self-assembly is the spontaneous organization of individual this compound molecules into ordered and stable superstructures. nih.govmdpi.com This process goes beyond simple dimerization, leading to the formation of a wide variety of morphologies, including nanofibers, nanorods, spherical nanoparticles, and thin films. nih.govmdpi.comresearchgate.net The final structure is dictated by a delicate balance of the intermolecular forces involved. mdpi.com

A key strategy for controlling self-assembly involves functionalizing the porphyrin molecule with specific groups that direct the non-covalent interactions. nih.govresearchgate.net For example, attaching thiol groups to a porphyrin allows it to self-assemble into a monolayer on a gold surface. researchgate.net Similarly, the introduction of arginine to a solution of Protoporphyrin IX can induce the self-assembly of intricate, rose-like nanoflower structures through a combination of π-π stacking and hydrogen bonding between the porphyrin's carboxyl groups and the arginine's guanidine (B92328) group. mdpi.com The stoichiometry between the components is a critical parameter that controls the final morphology of the assembled nanostructure. mdpi.com

Advanced Spectroscopic Characterization and Analytical Methodologies for Protoporphyrinate

Vibrational Spectroscopy Techniques

Vibrational spectroscopy provides detailed insights into the molecular vibrations of protoporphyrinates, offering a window into their structural and bonding characteristics.

Nuclear Resonance Vibrational Spectroscopy (NRVS) for Iron-Protoporphyrinates

Nuclear Resonance Vibrational Spectroscopy (NRVS) is a synchrotron-based technique that selectively probes the vibrations of a Mössbauer-active nucleus, such as ⁵⁷Fe, within a molecule. pnas.orgnih.govwikipedia.org This method is not constrained by the selection rules of traditional infrared and Raman spectroscopy, allowing for the observation of all vibrational modes involving significant displacement of the iron atom. nih.govresearchgate.netnih.gov

NRVS has been instrumental in characterizing the vibrational dynamics of iron in heme proteins and model compounds. researchgate.netpurdue.edu For iron-protoporphyrinates, NRVS provides quantitative data on the frequency and amplitude of all normal modes with substantial iron motion. researchgate.net Studies on five-coordinate imidazole-ligated iron(II) porphyrinates, which serve as models for deoxyhemoglobin and deoxymyoglobin, have demonstrated that the spectra are typically dominated by strong signals between 200 and 300 cm⁻¹. nih.govacs.org By using oriented crystal samples, it is possible to deconvolve the overlapping in-plane and out-of-plane vibrations. nih.govacs.org

Research on various heme model compounds has led to a general template for assigning the iron vibrational density of states (VDOS). researchgate.net This includes:

~30–60 cm⁻¹: Phenyl-like modes or modes associated with the protein. researchgate.net

~70–130 cm⁻¹: Out-of-plane modes. researchgate.net

~220 cm⁻¹: Imidazole (B134444) or histidine modes. researchgate.net

~200–500 cm⁻¹: In-plane modes. researchgate.net

~460–600 cm⁻¹: Ligand modes. researchgate.net

For instance, in a six-coordinate model for carbonmonoxy-myoglobin, [Fe(TPP)(CO)(1-MeIm)], the iron-imidazole stretch was observed at 226 cm⁻¹. nih.gov NRVS studies have also revealed that the vibrational spectra are significantly influenced by the porphyrin's peripheral groups and their conformations, indicating that iron motions are coupled with the porphyrin core and these peripheral groups. nih.govacs.org

Resonance Raman Spectroscopy for Structural Elucidation

Resonance Raman (RR) spectroscopy is a powerful technique for studying the structural features of heme proteins and protoporphyrinates. asianjournalofphysics.comjst.go.jpmarquette.edu It provides specific information about the ligation, oxidation, and spin states of the central iron atom, as well as the stability and structure-function relationships of these molecules. asianjournalofphysics.comnih.gov The vibrational modes of the heme chromophore, particularly the "marker bands" in the high-frequency region, are sensitive to the porphyrin's core size and electronic structure. nih.govacs.org

RR spectroscopy has been effectively used to characterize structural changes in the heme active site. marquette.edu For example, studies on myoglobin (B1173299) have shown that while the bonds to the internal histidyl imidazole ligand are not significantly affected by heme rotation, there are substantial changes in the disposition of the peripheral vinyl and propionate (B1217596) groups. marquette.edu The technique is also sensitive enough to detect heme orientational disorder by comparing spectra from single crystals and solutions. researchgate.net

The analysis of RR spectra has been crucial in understanding the catalytic mechanism of enzymes like ferrochelatase, which catalyzes the insertion of iron into protoporphyrin IX. nih.gov It has been shown that the porphyrin substrate undergoes a saddling distortion upon binding to the enzyme, a key step in the catalytic process. nih.gov

Resonance Raman Frequencies for Iron Protoporphyrin IX Derivatives
Vibrational Mode(DMSO)₂FeIIPPIX (cm⁻¹)(CO)(DMSO)FeIIPPIX (cm⁻¹)Reference
ν₄13681370 acs.org
ν₃14961496 acs.org
ν₃₈15511551 acs.org
ν₂15841582 acs.org
νC=C-1626 acs.org

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for investigating the chemical bonding within metalloporphyrins. aip.orgnih.gov The infrared spectra of these compounds provide information on the vibrational modes of the porphyrin macrocycle and the influence of the central metal ion. aip.orgresearchgate.net

Studies on metalloporphyrins have shown that the bands in the 950 to 1700 cm⁻¹ region are due to C-C stretching, C-N stretching, C-H in-plane bending, and C-C-N in-plane bending, or coupled vibrations of these modes. aip.org The metal-nitrogen stretching coordinate has its largest contribution to vibrations at lower frequencies, for example, at 246 cm⁻¹ for Cu(II) porphin and 295 cm⁻¹ for Ni(II) porphin. aip.org

Infrared spectroelectrochemistry has been particularly useful for studying the structural changes in iron porphyrin complexes during redox processes. marquette.edu Changes in the vibrational frequencies of ligands like CO and NO upon oxidation or reduction of the central iron atom provide insights into the electronic structure of the redox intermediates. marquette.edu

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within protoporphyrinate, offering insights into its electronic structure and conformation.

UV-Visible Absorption Spectroscopy for Electronic Transitions (Soret and Q-bands)

The UV-visible absorption spectrum of a typical this compound is characterized by a very strong transition in the near-UV region, known as the Soret or B band (around 400 nm), and weaker transitions in the visible region, called Q-bands (between 500 and 700 nm). jhuapl.edulasalle.edursc.org These absorptions arise from π to π* transitions within the porphyrin macrocycle. lasalle.eduumich.eduresearchgate.net

The position and intensity of these bands are sensitive to the environment, such as the solvent, pH, and aggregation state of the protoporphyrin. nih.govnih.gov For instance, monomeric protoporphyrin IX in organic solvents like toluene (B28343) exhibits an intense Soret band around 406 nm and four weaker Q-bands. nih.gov In aqueous solutions, aggregation can cause the Soret band to split or broaden. nih.gov The number of Q-bands can also vary; free-base porphyrins typically show four Q-bands, while metalloporphyrins often exhibit only two. jhuapl.edu

UV-Visible Absorption Maxima of Protoporphyrin IX in Different Solvents
SolventSoret Band (nm)Q-Band I (nm)Q-Band II (nm)Q-Band III (nm)Q-Band IV (nm)Reference
Toluene406631576541506 nih.gov
Ethanol (B145695)406632577541506 nih.gov
Methanol (B129727)406632577541506 nih.gov
Water (pH 12)388---- oup.com
100 mM HCl409555596-- nih.gov

Circular Dichroism (CD) Spectroscopy for Chirality and Conformation

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a powerful technique for studying the chirality and conformation of molecules. wikipedia.orgcreative-proteomics.com While free protoporphyrin in solution is not chiral, it can become optically active when it binds to a chiral environment, such as a protein, or when it forms chiral aggregates. beilstein-journals.orgcore.ac.ukresearchgate.net

CD spectroscopy has been used to investigate the heme environment in various heme-protein complexes. nih.govnih.gov The CD spectra in the Soret and visible regions provide information about the geometry and coordination state of the central iron atom and its interactions with the surrounding protein. nih.gov For example, the CD spectra of liganded derivatives of monomeric hemoglobin from Glycera dibranchiata show predominantly negative dichroic bands in the Soret region. nih.gov

Furthermore, CD spectroscopy can be used to monitor conformational changes in DNA upon interaction with protoporphyrin derivatives. beilstein-journals.orgresearchgate.net The induced chirality in such nanostructures can be evaluated by analyzing the distinct CD signals in the UV-visible part of the spectrum. beilstein-journals.orgresearchgate.net

Magnetic Resonance Techniques

Magnetic resonance techniques are powerful for elucidating the structural and electronic properties of protoporphyrinates. These methods rely on the interaction of nuclear or electron spins with an external magnetic field, providing detailed insights into the molecule's environment, connectivity, and dynamics.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study chemical species that have one or more unpaired electrons. libretexts.orgutoronto.ca This makes it an invaluable tool for characterizing paramagnetic this compound complexes, such as those containing transition metal ions like iron (Fe³⁺), manganese (Mn²⁺), or copper (Cu²⁺). pnnl.govwiley-vch.de The fundamental principle of EPR is similar to that of Nuclear Magnetic Resonance (NMR), but it focuses on the transitions of electron spins rather than nuclear spins when a sample is placed in a strong magnetic field and irradiated with microwaves. libretexts.orguni-leipzig.de

The interaction of an unpaired electron with the external magnetic field lifts the degeneracy of the spin states, and the energy difference is probed by microwave radiation. libretexts.org The resulting EPR spectrum provides key information through its g-factor, hyperfine couplings, and line shape. neware.net Each paramagnetic species exhibits a characteristic EPR signature, allowing for its identification and characterization. wiley-vch.de

In the context of protoporphyrinates, EPR is particularly useful for studying iron-containing species like hemin (B1673052) (Fe(III)-protoporphyrin IX). For instance, high-spin ferric heme centers typically exhibit a signal at a g-value of approximately 6, while high-spin non-heme iron(III) is characterized by a signal around g=4.3. nih.gov This distinction allows for the unequivocal monitoring of processes like hemin demetallation, where the signal at g=6 decreases and the signal at g=4.3 increases. nih.gov Furthermore, changes in the coordination environment of the paramagnetic metal ion within the porphyrin ring can lead to shifts in the EPR spectrum. For example, the conversion of a high-spin ferric heme to a low-spin state upon ligation can be observed through the appearance of new signals with distinct g-values, such as g = 2.67, 2.21, and 1.79 in some histidine-ligated heme proteins. researchgate.net

The presence of multiple paramagnetic species in a sample can lead to overlapping EPR signals, complicating analysis. rsc.org However, advanced pulsed EPR techniques can be employed to isolate the spectra of individual components and identify their respective spin states. rsc.org

Table 1: Representative EPR g-values for Paramagnetic Iron Species in this compound Contexts

Paramagnetic SpeciesSpin StateTypical g-valuesReference
Heme-iron (e.g., in Hemin)High-spin Fe(III)g ≈ 6 nih.gov
Non-heme-ironHigh-spin Fe(III)g ≈ 4.3 nih.gov
Histidine-ligated HemeLow-spin Fe(III)g ≈ 2.67, 2.21, 1.79 researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure and probing the dynamics of molecules in solution. cas.czplos.org It is based on the magnetic properties of atomic nuclei with a non-zero spin, such as ¹H (proton) and ¹³C. wikipedia.org When placed in an external magnetic field, these nuclei align in specific spin states, and NMR detects the transitions between these states upon absorption of radiofrequency radiation. libretexts.org The exact resonance frequency of a nucleus is highly sensitive to its local chemical environment, a phenomenon known as the chemical shift, which provides detailed structural information. wikipedia.orglibretexts.org

For this compound, ¹H and ¹³C NMR spectroscopy are instrumental in assigning the chemical structure. The complex pattern of signals in the ¹H NMR spectrum corresponds to the various protons on the porphyrin macrocycle, the vinyl groups, the methyl groups, and the propionic acid side chains. bmrb.io Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons, allowing for a complete assignment of the spectrum. bmrb.ioacs.org

NMR is also uniquely suited to study the dynamic processes of this compound, such as aggregation. nih.gov The chemical shifts and line widths of NMR signals can be dependent on concentration, reflecting the equilibrium between monomeric and aggregated species. capes.gov.br Furthermore, time-resolved NMR experiments can provide insights into molecular kinetics and conformational changes over a wide range of timescales, from picoseconds to seconds. copernicus.orgmdpi.comnih.gov This capability allows for the characterization of structural flexibility, which can be crucial for the biological function of protoporphyrin-containing molecules. nih.gov

Table 2: Selected ¹H and ¹³C NMR Chemical Shifts for Protoporphyrin IX in DMSO

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Reference
Meso-H (H61, H62, H63, H69)9.993 - 10.101- bmrb.io
Meso-C (C13, C14, C15, C16)-96.713 - 97.278 bmrb.io
CH₃ (H55, H56, H67, H68)3.553 - 3.615- bmrb.io
CH₂ (Propionate - H73, H74)4.285- bmrb.io
CH₂ (Propionate - H53, H54)3.145- bmrb.io
COOH (C33, C34)-174.009 bmrb.io
Vinyl-H (H50, H51)8.375- bmrb.io
Vinyl-H (H59, H60, H43, H44)6.175 - 6.379- bmrb.io

Data sourced from the Biological Magnetic Resonance Bank (BMRB) under entry bmse001177. bmrb.io Chemical shifts are referenced to TMS.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net It is a highly sensitive method used for molecular identification, quantification, and structural elucidation based on fragmentation patterns. For this compound analysis, electrospray ionization (ESI) is a commonly used soft ionization technique that allows the molecule to be ionized intact, typically forming a protonated molecule [M+H]⁺. frontiersin.org

The accurate mass measurement provided by high-resolution mass spectrometry allows for the determination of the elemental composition of this compound. In tandem mass spectrometry (MS/MS), the protonated molecule is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. nih.gov The analysis of these fragments provides definitive structural confirmation.

For protoporphyrin IX (PPIX), the [M+H]⁺ ion is observed at an m/z of 563. frontiersin.org A primary fragmentation pathway involves benzylic cleavage and the loss of the propionic acid side chains. frontiersin.org For example, the loss of one -CH₂COOH group (59 Da) results in a fragment ion at m/z 504, and the loss of both results in a fragment at m/z 445. frontiersin.org Another characteristic fragmentation is the loss of a -CH₂CH₂COOH group (73 Da), leading to an ion at m/z 489. frontiersin.org These specific fragmentation patterns serve as a fingerprint for the identification of PPIX in complex samples. researchgate.net When complexed with a metal, such as iron in heme b, the molecular ion shifts accordingly (e.g., m/z 616 for Fe(III)PTP⁺), and fragmentation analysis can confirm the structure. nih.gov

Table 3: Key Mass Spectrometry Fragments of Protoporphyrin IX

Ion Speciesm/z (mass-to-charge ratio)DescriptionReference
[M+H]⁺563Protonated molecular ion frontiersin.org
[M+H - CH₂COOH]⁺504Loss of one acetic acid group from a propionate side chain frontiersin.org
[M+H - 2(CH₂COOH)]⁺445Loss of two acetic acid groups from both propionate side chains frontiersin.org
[M+H - CH₂CH₂COOH]⁺489Loss of one propionic acid side chain frontiersin.org
Fe(III)PTP⁺616Molecular ion of iron(III) protoporphyrin IX (Heme b) nih.gov
[Fe(III)PTP - C₂H₃O₂]⁺557Loss of ethanoic acid from iron protoporphyrin IX nih.gov

Hyphenated and Combined Spectroscopic Approaches

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of protoporphyrinates in complex matrices. nih.govijsrtjournal.com The combination of the separation power of liquid chromatography (LC) with the specificity and sensitivity of mass spectrometry (LC-MS) or the structural information from NMR (LC-NMR) provides a comprehensive analytical toolkit. ijsrtjournal.comiosrjournals.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful approach for the quantification and confirmation of protoporphyrin IX in biological samples like blood, plasma, and microbial cells. frontiersin.orgashpublications.orggoogle.com The LC system, often using a reversed-phase column, separates protoporphyrin IX from other matrix components before it enters the mass spectrometer. frontiersin.orgnih.gov This separation prevents ion suppression and allows for accurate quantification. researchgate.net The subsequent MS/MS analysis provides unambiguous identification based on the specific precursor-to-product ion transitions, as detailed in the previous section. nih.gov This method offers high specificity and sensitivity, with detection limits reaching the picomolar to femtomolar range. frontiersin.orgnih.gov

The coupling of LC with NMR (LC-NMR) allows for the direct acquisition of NMR spectra from components as they elute from the chromatography column. nih.gov This can be performed in a continuous-flow mode or a stopped-flow mode, where the elution is paused to allow for the acquisition of more complex, multi-dimensional NMR data on a specific peak. ijarnd.com This approach is invaluable for the structural elucidation of unknown porphyrins or their metabolites in a mixture without the need for prior isolation. ijarnd.com

Other combined approaches can involve fluorescence and reflectance spectroscopy to quantify protoporphyrin IX in tissues, where the optical properties of the matrix can distort measurements. spiedigitallibrary.orgfrontiersin.org By combining these techniques, it is possible to correct for tissue absorption and scattering effects to obtain the intrinsic fluorescence of the this compound. spiedigitallibrary.org

The integration of these advanced spectroscopic and hyphenated methods provides a powerful and multifaceted approach to the characterization and analysis of this compound, enabling detailed insights into its structure, dynamics, and presence in complex systems. iosrjournals.orgijpsjournal.com

Biochemical and Biological Interactions of Protoporphyrinate in Non Clinical Systems

Protoporphyrinate in Heme Biosynthesis Pathways and Regulation

This compound is the conjugate base of protoporphyrin IX, the final intermediate in the eight-step heme biosynthetic pathway. frontierspecialtychemicals.comnih.gov Heme synthesis is a highly conserved and essential process, with its regulation being critical to prevent the accumulation of phototoxic porphyrin intermediates. wikipathways.org The pathway begins in the mitochondria, moves to the cytoplasm, and its final steps occur back in the mitochondria, where this compound is formed and utilized. researchgate.net

Enzymatic Pathways Preceding this compound Formation

The formation of this compound is the culmination of a multi-step enzymatic cascade. The journey to this crucial intermediate begins with the synthesis of uroporphyrinogen III. Key steps include:

Formation of Porphobilinogen (B132115) (PBG): The process starts with the condensation of glycine (B1666218) and succinyl-CoA to form δ-aminolevulinic acid (ALA), catalyzed by ALA synthase. frontierspecialtychemicals.com Two molecules of ALA are then condensed by ALA dehydratase to form the monopyrrole, porphobilinogen (PBG). frontierspecialtychemicals.comtaylorandfrancis.com

Formation of Hydroxymethylbilane (B3061235): Four molecules of PBG are linked by hydroxymethylbilane synthase (also known as porphobilinogen deaminase) to form a linear tetrapyrrole called hydroxymethylbilane. frontierspecialtychemicals.comnih.gov

Cyclization to Uroporphyrinogen III: Uroporphyrinogen III synthase catalyzes the cyclization of hydroxymethylbilane into the asymmetric macrocycle, uroporphyrinogen III. frontierspecialtychemicals.comuniprot.org This is a critical branch point, as non-enzymatic cyclization leads to the non-functional uroporphyrinogen I isomer. uniprot.org

Decarboxylation to Coproporphyrinogen III: In the cytoplasm, uroporphyrinogen decarboxylase acts on uroporphyrinogen III, converting its four acetate (B1210297) side chains into methyl groups to form coproporphyrinogen III. frontierspecialtychemicals.comtaylorandfrancis.com

Oxidation to Protoporphyrinogen (B1215707) IX: Coproporphyrinogen III is transported back into the mitochondria, where coproporphyrinogen oxidase catalyzes its oxidative decarboxylation to form protoporphyrinogen IX. taylorandfrancis.com

Oxidation to Protoporphyrin IX: The penultimate enzyme, protoporphyrinogen oxidase, mediates a six-electron oxidation of protoporphyrinogen IX to form the fully oxidized and colored protoporphyrin IX. frontierspecialtychemicals.comnih.gov Protoporphyrin IX then exists in equilibrium with its conjugate base, this compound.

Table 1: Key Enzymes and Intermediates Preceding this compound Formation IntermediateEnzymeProductCellular LocationGlycine + Succinyl-CoAALA Synthaseδ-aminolevulinic acid (ALA)Mitochondriaδ-aminolevulinic acid (ALA)ALA DehydratasePorphobilinogen (PBG)CytoplasmPorphobilinogen (PBG)Hydroxymethylbilane SynthaseHydroxymethylbilaneCytoplasmHydroxymethylbilaneUroporphyrinogen III SynthaseUroporphyrinogen IIICytoplasmUroporphyrinogen IIIUroporphyrinogen DecarboxylaseCoproporphyrinogen IIICytoplasmCoproporphyrinogen IIICoproporphyrinogen OxidaseProtoporphyrinogen IXMitochondriaProtoporphyrinogen IXProtoporphyrinogen OxidaseProtoporphyrin IXMitochondria

Iron Chelation and Ferrochelatase Activity

The final step in heme biosynthesis is the insertion of a ferrous iron (Fe²⁺) into the protoporphyrin IX macrocycle to form protoheme, a reaction catalyzed by the enzyme ferrochelatase. nih.govnih.gov This enzyme is located on the matrix-facing side of the inner mitochondrial membrane. wikipedia.org

The catalytic mechanism of ferrochelatase is thought to involve significant distortion of the normally planar protoporphyrin ring. wikipedia.orgresearchgate.net Studies suggest the enzyme bends one of the porphyrin's pyrrole (B145914) rings, exposing the lone pair of electrons on the nitrogen atom to facilitate the capture of the Fe²⁺ ion. wikipedia.org The active site contains a highly conserved acidic surface that aids in the extraction of protons from the porphyrin nitrogens, and specific histidine and aspartate residues are involved in coordinating the metal binding. wikipedia.org The enzyme's product, heme, is a potent feedback inhibitor of the pathway, primarily by allosterically regulating the first enzyme, ALA synthase. youtube.com

Interactions with Specific Enzymes and Proteins

Beyond its role as a heme precursor, this compound interacts with several other proteins, influencing their activity and function.

This compound as a Substrate for Peroxidases

Heme peroxidases are enzymes that catalyze the oxidation of a wide range of substrates using hydrogen peroxide. taylorandfrancis.com Most of these enzymes contain an iron protoporphyrin IX (heme) group as their prosthetic group. However, protoporphyrin IX itself can also interact with these enzymes. Plant peroxidases, such as horseradish peroxidase, can degrade protoporphyrin IX in a reaction that requires the presence of thiol-containing compounds like glutathione (B108866) or cysteine. nih.govcapes.gov.br This degradation process consumes oxygen and is inhibited by ascorbic acid. nih.gov Additionally, protoporphyrin IX can act as a competitive inhibitor with respect to hydrogen donor substrates for horseradish peroxidase. middlebury.edu

Interactions with Nitric Oxide Synthases (NOS) and Related Pathways

Nitric oxide synthases (NOS) are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule. researchgate.net These enzymes contain a heme (iron protoporphyrin IX) cofactor in their oxygenase domain. researchgate.net Protoporphyrin IX, the immediate precursor to heme, has been shown to inhibit all three major NOS isoforms (nNOS, iNOS, and eNOS). nih.gov This inhibition is reversible and affects the maximal velocity of the enzyme without altering its affinity for the substrate L-arginine. nih.gov The inhibitory potency of protoporphyrin IX varies between the isoforms. nih.gov This interaction suggests that accumulations of protoporphyrin IX, such as in certain metabolic disorders, could potentially disrupt NO signaling pathways. nih.gov

Table 2: Inhibition of Nitric Oxide Synthase (NOS) Isoforms by Protoporphyrin IX NOS IsoformIC₅₀ Value (µM)Nature of InhibitionNeuronal NOS (nNOS)0.8Reversible, reduces VmaxInducible NOS (iNOS)4Reversible, reduces Vmax, positively cooperativeEndothelial NOS (eNOS)5ReversibleData sourced from a study on citrulline formation inhibition. nih.gov

Binding to Peripheral-type Benzodiazepine (B76468) Receptor (PBR) and Cholesterol Interaction

The 18 kDa peripheral-type benzodiazepine receptor (PBR), now more commonly known as the translocator protein (TSPO), is a mitochondrial protein involved in several key cellular processes, including cholesterol transport and porphyrin transport. tandfonline.commybiosource.com Research has demonstrated that PBR binds protoporphyrin IX with high, nanomolar affinity. tandfonline.com This interaction is believed to be important for directing the mitochondrial import of protoporphyrin IX to the inner membrane where ferrochelatase is located for the final step of heme synthesis. nih.govresearchgate.net

The binding of protoporphyrin IX to PBR is competitively inhibited by cholesterol. nih.govresearchgate.net Studies using recombinant mouse PBR expressed in E. coli have shown that the PBR-mediated uptake of protoporphyrin IX into protoplasts can be completely blocked by cholesterol. nih.govresearchgate.net This suggests a complex interplay where PBR acts as a mitochondrial transporter for both cholesterol, the precursor for steroid synthesis, and protoporphyrin IX, the precursor for heme synthesis. tandfonline.comoup.com

Table of Compounds Mentioned

Compound NameThis compoundProtoporphyrin IXHeme (Protoheme)GlycineSuccinyl-CoAδ-aminolevulinic acid (ALA)Porphobilinogen (PBG)HydroxymethylbilaneUroporphyrinogen IUroporphyrinogen IIICoproporphyrinogen IIIProtoporphyrinogen IXGlutathioneCysteineAscorbic AcidNitric OxideL-arginineCholesterol

Role in Cellular Processes (excluding human clinical context)

This compound and its precursors are integral to various fundamental cellular processes across different biological systems, from bacteria to mammalian cells in vitro. Their roles extend from participating in oxidative processes to being key components of metabolic pathways.

Protoporphyrinates are intrinsically linked to oxidative processes within biological systems. The generation of reactive oxygen species (ROS) is a fundamental aspect of aerobic metabolism, with mitochondria being a primary source. nih.govmdpi.com ROS, such as superoxide (B77818) anions and hydrogen peroxide, are byproducts of the electron transport chain. nih.govmdpi.com These reactive molecules can induce oxidative stress, leading to damage of cellular components like lipids, proteins, and DNA. mdpi.commdpi.com

In the context of yeast, the interplay between carbon metabolism and redox status is evident. nih.gov The type of metabolism (fermentative or respiratory) influences the source and amount of ROS production. nih.gov Protoporphyrins, as photosensitizers, can exacerbate oxidative damage upon light exposure by promoting the generation of ROS, leading to processes like lipid peroxidation. nih.gov The cellular response to such oxidative stress involves complex signaling pathways and antioxidant defense systems. nih.govnih.gov

In bacteria, metabolic pathways are crucial for survival and virulence. nih.gov While direct pathways for this compound are part of the larger heme biosynthesis pathway, the broader metabolic context involves intricate networks connecting carbohydrate metabolism, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP), with the tricarboxylic acid (TCA) cycle and respiration. nih.govnih.govopenstax.org Bacteria exhibit diverse metabolic capabilities, including the ability to metabolize a wide array of organic and inorganic compounds. libretexts.org

The synthesis of protoporphyrin IX is a conserved and essential pathway in most bacteria, providing the precursor for heme, which is a vital cofactor for many enzymes involved in respiration and other redox reactions. Computational models of bacterial metabolism, validated by proteomics, are helping to elucidate the key proteins and pathways essential for bacterial growth under various environmental conditions.

In vitro studies using human neutrophils, a key component of the innate immune system, have explored the interactions with protoporphyrin IX derivatives. researchgate.net Neutrophils are primary responders to infections, and their functions include phagocytosis and the generation of ROS to kill pathogens. frontiersin.orgcriver.com

Research has investigated the effect of certain protoporphyrin IX derivatives on the respiratory burst of human neutrophils in vitro. researchgate.net The interaction of bacterial components with neutrophils can trigger various responses, including the release of cytotoxic components. mdpi.com For instance, studies have shown that specific protein fractions from bacterial biofilms can activate neutrophils. mdpi.com Understanding how compounds like protoporphyrinates modulate neutrophil function is an active area of research, providing insights into the complex interplay between immune cells and bioactive molecules. researchgate.netfrontiersin.org

Catalytic Applications of Protoporphyrinate Systems

Homogeneous Catalysis Mediated by Metalloprotoporphyrinates

In homogeneous catalysis, the catalyst and reactants exist in the same phase, allowing for high catalyst-substrate interaction at a molecular level. youtube.comlibretexts.org Metalloprotoporphyrinates excel in this domain due to their variable metal oxidation states and their ability to facilitate electron transfer. youtube.com Soluble transition metal complexes are central to many industrial processes and laboratory-scale organic syntheses. libretexts.orgwiley.com

Metalloprotoporphyrinates are proficient catalysts for a variety of oxidation reactions. The central metal ion can often access multiple oxidation states, facilitating the activation of oxidants like molecular oxygen or hydrogen peroxide. chemguide.co.uklibretexts.org

Cobalt(II) protoporphyrinate is a notable example, utilized in various oxidation processes. Cobalt complexes, in general, are known to catalyze oxidation reactions, including the oxidation of water. wikipedia.orgnih.gov The mechanism often involves the formation of reactive cobalt-oxo or cobalt-peroxo species. In the context of porphyrin ligands, these complexes can mimic the function of natural enzymes. For instance, cobalt(II) porphyrin-catalyzed aziridination of olefins involves a cobalt 'nitrene radical' intermediate. rsc.org The catalytic cycle demonstrates the ability of the cobalt center to mediate radical processes, which is fundamental to many oxidation reactions.

The table below summarizes representative oxidation reactions catalyzed by metalloporphyrin systems.

Catalyst SystemSubstrateOxidantProduct(s)Reference
Cobalt(II) PorphyrinStyrenePhenylsulfonyl azideAziridine derivative rsc.org
Bimetallic PdCuAlcoholsOxygenAldehydes rsc.org
Bimetallic PdCuCyclopenteneOxygenCyclopentanone rsc.org
Bimetallic PdCuAromatic compoundsOxygenPhenols rsc.org

This table illustrates the versatility of metalloporphyrin-related systems in various oxidation reactions.

O-H and N-H insertion reactions represent a powerful method for forming carbon-oxygen and carbon-nitrogen bonds, respectively. These transformations typically involve a metal carbene intermediate that inserts into the heteroatom-hydrogen bond. escholarship.org Metalloporphyrins, particularly those of iron and ruthenium, have proven to be effective catalysts for these reactions. worldscientific.comnih.gov

For example, iron porphyrin complexes can catalyze the N-H insertion of diazoacetonitrile into N-heterocycles. chemrxiv.org Similarly, ruthenium(II)-porphyrin complexes exhibit high catalytic activity for carbene N-H and O-H insertion reactions. nih.gov The efficiency of these reactions can be influenced by the nature of the metal and the porphyrin ligand. While N-H insertions are often rapid, O-H insertions may require more forcing conditions, such as heating. worldscientific.com The development of heterogeneous iridium single-atom catalysts has also shown remarkable performance in carbene N-H bond insertion reactions. iphy.ac.cn

Research has focused on developing catalysts for the chemoselective N-H insertion into challenging substrates like aqueous ammonia (B1221849) (NH₃·H₂O), which has been achieved using a silver catalyst supported by a specific ligand system. nih.gov These methods provide direct access to valuable functionalized molecules from simple precursors. rsc.orgsnnu.edu.cn

Beyond straightforward oxidations, metalloprotoporphyrinates are involved in a wider range of redox catalytic processes. This includes reactions where the catalyst facilitates both oxidation and reduction steps within a single cycle, a hallmark of many biological and industrial systems. nsf.gov The integration of photocatalysis with metal catalysis, known as metallaphotoredox catalysis, has emerged as a powerful strategy for C(sp³)–H functionalizations through hydrogen atom transfer (HAT). rsc.org

These catalytic systems can activate substrates through single-electron transfer (SET) processes upon photoexcitation. nih.gov For example, a photocatalyst can be excited by light and then engage in electron transfer with organic substrates to generate radical intermediates. These intermediates can then undergo a variety of chemical reactions. This approach allows for redox-neutral transformations where both an oxidant and a reductant are transiently generated in the same reaction vessel. nih.gov

O-H and N-H Insertion Reactions

Heterogeneous Catalysis Incorporating this compound Structures

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is crucial for industrial applications due to the ease of catalyst separation and recycling. libretexts.orgthe-innovation.orgbritannica.com this compound structures can be incorporated into heterogeneous systems, combining the well-defined catalytic activity of the molecular porphyrin with the practical advantages of a solid-phase catalyst. brunel.ac.uknsf.govnih.gov

Immobilizing molecular catalysts like protoporphyrinates onto solid supports is a key strategy to "heterogenize" them. osti.gov This approach offers several advantages, including preventing catalyst deactivation through bimolecular pathways and allowing for use in flow reactors. rsc.org The immobilization can be achieved through non-covalent interactions, such as π–π stacking between the aromatic porphyrin ring and a carbon-based support, or through covalent bonding. nih.gov

Covalent attachment provides a more robust linkage, enhancing catalyst stability. nih.gov Various strategies exist for creating these covalent bonds, tailored to the specific support material (e.g., silica (B1680970), metal oxides, polymers) and the functional groups on the porphyrin periphery. mdpi.com Determining the precise surface coverage and distribution of the immobilized catalyst is crucial for understanding and optimizing its performance, a task that can be accomplished using advanced imaging techniques like scanning transmission electron microscopy (STEM). chaseliquidfuels.org

Methods for Immobilizing this compound Catalysts

Immobilization MethodDescriptionAdvantagesPotential SupportsReference
Non-covalent Adsorption Relies on weaker forces like π–π interactions and van der Waals forces to bind the catalyst to the surface.Simple preparation (e.g., drop-casting, dip coating).Pyrolytic graphite, carbon nanotubes. nih.gov
Covalent Bonding Forms a direct, strong chemical bond between the catalyst and the support surface.High stability, prevents leaching, improved electron conductivity.Silica, metal oxides, functionalized polymers. nih.govmdpi.com
Encapsulation Traps the molecular catalyst within the pores of a support or an encapsulation layer (e.g., via Atomic Layer Deposition).Stabilizes catalyst, prevents bimolecular degradation, compatible with various solvents.SiO₂, TiO₂. rsc.org

This table compares different strategies for immobilizing molecular catalysts on solid supports.

Photocatalysis utilizes light to drive chemical reactions, and this compound systems are well-suited for this role due to their strong absorption of visible light. wikipedia.orgrsc.org When a this compound absorbs a photon, it is promoted to an excited state. This excited molecule can then act as a potent single-electron-transfer reagent, initiating redox reactions. nih.govwikipedia.org This process is central to photoredox catalysis. rsc.org

This compound-based photocatalysts can be used in various applications, from environmental remediation, such as the degradation of pollutants in water and air, to organic synthesis. cicenergigune.commdpi.commdpi.comresearchgate.net In heterogeneous systems, immobilizing the porphyrin photocatalyst on a semiconductor material (like TiO₂) can enhance efficiency by improving charge separation and suppressing the recombination of the electron-hole pair generated upon light absorption. mdpi.com These systems can generate highly reactive oxygen species that are capable of breaking down a wide range of organic pollutants. mdpi.com The ability to use visible light from the solar spectrum makes this a sustainable and environmentally friendly technology. mdpi.com

Compound Index

Surface-Immobilized this compound Catalysts

Mechanistic Studies of Catalytic Cycles

Mechanistic studies of catalytic cycles involving this compound systems are fundamental to understanding their efficiency and selectivity in a wide range of chemical transformations. Research has revealed that the catalytic mechanism is intricately dependent on the central metal ion, the electronic structure of the porphyrin macrocycle, and the nature of the substrates and reagents involved. Key mechanistic insights have been derived from kinetic studies, spectroscopy, and computational modeling, focusing on reactions such as oxygen reduction, substrate oxidation, and enzymatic metal insertion.

A central theme in the catalytic function of metalloprotoporphyrinates is the role of the metal center as a redox-active site. airo.co.in The metal ion can facilitate reactions by cycling through different oxidation states, binding and activating substrates, and promoting electron transfer. airo.co.innih.gov Furthermore, the porphyrin ring itself is not merely a passive scaffold; its structure can be distorted to lower the activation energy of a reaction, as seen in certain enzymatic systems. nih.gov

Oxygen Reduction Reaction (ORR) Cycle

Iron this compound complexes are well-studied catalysts for the electrochemical reduction of oxygen, a critical reaction in fuel cells. Mechanistic studies using model compounds like iron tetraphenylporphyrin (B126558) provide a detailed picture of the catalytic cycle. nih.gov The process involves a sequence of electron and proton transfer steps.

The generally accepted mechanism proceeds as follows:

Initial Reduction: The cycle begins with the reduction of the catalyst from its ferric [Fe(III)] state to the ferrous [Fe(II)] state. This is a rapid pre-equilibrium step. nih.gov

Oxygen Binding: Molecular oxygen (O₂) binds to the Fe(II) center to form a ferric-superoxo intermediate, [Fe(III)P(O₂•⁻)]. nih.gov

Final Reduction and Product Release: The perhydroxyl intermediate is rapidly reduced and protonated further, leading to the cleavage of the O-O bond, the release of two molecules of water (H₂O), and the regeneration of the original Fe(III) catalyst, completing the cycle. nih.gov

Mechanism in Reactions with Reactive Nitrogen Species

The interaction between metalloprotoporphyrinates and reactive nitrogen species like azanone (HNO) has been a subject of detailed kinetic and mechanistic investigation. conicet.gov.aracs.org These studies reveal that the catalytic pathway is highly dependent on the redox potential of the metalloporphyrin. Two distinct mechanisms have been identified: "HNO trapping" and "donor trapping". acs.org

HNO Trapping: In this mechanism, the HNO donor molecule first decomposes to release free HNO, which is then rapidly trapped by the metalloporphyrin. This pathway is characteristic of metalloporphyrins with more negative redox potentials (E° < -100 mV). acs.org

Donor Trapping: In this alternative pathway, the metalloporphyrin acts as a catalyst to directly promote the decomposition of the HNO donor, such as Angeli's salt. This mechanism is favored by metalloporphyrins with more positive redox potentials (E° > 100 mV). acs.org

The choice between these two catalytic cycles is a direct consequence of the electronic properties of the metal center, as illustrated in the table below.

Metalloporphyrin SystemRedox Potential (E° vs SHE)Dominant Catalytic MechanismSource
Mn Porphyrins (oxidizing)> +100 mVDonor Trapping (Catalyzes donor decomposition) acs.org
Mn Porphyrins (reducing)< -160 mVHNO Trapping (Reacts with free HNO) acs.org
Fe Porphyrins (oxidizing)> -100 mVDonor Trapping (Catalyzes donor decomposition) acs.org
Fe Porphyrins (reducing)< -100 mVHNO Trapping (Reacts with free HNO) acs.org

Enzymatic Catalysis: The Role of Porphyrin Distortion

In biological systems, enzymes utilize protoporphyrin IX for critical catalytic functions. The enzyme ferrochelatase, which catalyzes the final step of heme biosynthesis by inserting Fe(II) into protoporphyrin IX, provides a clear example of the active role of the porphyrin macrocycle in a catalytic cycle. nih.gov

Mechanistic studies using Resonance Raman spectroscopy have demonstrated that when protoporphyrin IX binds to the active site of ferrochelatase, the porphyrin ring undergoes a significant non-planar distortion, often described as "saddling". nih.gov This distortion is a crucial step in the catalytic mechanism, as it is believed to facilitate metal ion insertion by exposing the nitrogen lone pairs to the incoming metal. nih.gov Notably, this distortion occurs upon binding of the porphyrin substrate, even before the metal ion is present. nih.gov

Bound SpeciesObserved State in Ferrochelatase Active SiteMechanistic ImplicationSource
Protoporphyrin IX (Substrate)Saddling distortion of the macrocyclePre-activation of the porphyrin for metalation nih.gov
Ferrous (Fe(II)) Heme (Product)High-spin, five-coordinate complexRepresents the state of the natural product upon formation nih.gov
Ferric (Fe(III)) Heme (Inhibitor)Low-spin, six-coordinate adductInhibits the enzyme through tight binding nih.gov
Nickel(II) Protoporphyrin (Inhibitor)Distorted macrocycleDemonstrates that the enzyme induces distortion in various metalloporphyrins nih.gov

Photocatalysis: Metal-Dictated Selectivity

This compound-like structures are also employed in photocatalysis, where the central metal ion plays a decisive role in the reaction mechanism and selectivity. Studies on metal-organic frameworks (MOFs) with porphyrin-like linkers show that changing the metal node can systematically tune the photocatalytic pathway. nih.gov

The catalytic cycle in these systems begins with light absorption, followed by charge separation. The identity of the metal ion influences the efficiency of this charge transfer and, critically, the type of reactive oxygen species (ROS) that are generated. nih.gov For example, in the degradation of the herbicide glyphosate, a scandium-based MOF was found to selectively produce singlet oxygen (¹O₂), resulting in a clean and efficient degradation pathway. nih.gov In contrast, frameworks with other metals like aluminum or iron generated a mixture of ROS, including superoxide (B77818) (O₂•⁻) and hydroxyl radicals (•OH), leading to a less selective, branched reaction pathway. nih.gov

This demonstrates a clear principle of this compound catalysis: the central metal can be chosen to direct a reaction through a specific mechanistic cycle, thereby controlling the final products.

Theoretical and Computational Investigations of Protoporphyrinate

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of molecular modeling, providing a means to solve the electronic Schrödinger equation for a given system. wikipedia.org These calculations yield detailed information about electronic structure, molecular orbitals, and various spectroscopic properties.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational quantum mechanics. wikipedia.org It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmpg.de The theory's success lies in its approach of using the spatially dependent electron density as the fundamental variable, rather than the complex many-electron wave function, which makes it computationally feasible for large systems. mpg.descispace.com The foundations of DFT are the Hohenberg-Kohn theorems, which state that the ground-state electron density uniquely determines all properties of the system. mpg.de

In the study of protoporphyrinate and its metal complexes, DFT is instrumental in elucidating electronic structures and assigning vibrational modes observed in experimental spectra. For instance, DFT calculations have been successfully employed to analyze the nuclear resonance vibrational spectra (NRVS) of iron(II) this compound IX complexes. researchgate.netnih.gov These studies show that the motions of the central iron atom are coupled with the porphyrin core and the peripheral substituent groups. nih.gov The conformations of these peripheral groups have a significant influence on the position and shape of the vibrational spectra. nih.gov

DFT calculations, when combined with experimental data from techniques like NRVS on oriented crystal samples, allow for the deconvolution and assignment of complex vibrational modes, including the in-plane and out-of-plane iron vibrations that are often seriously overlapped. researchgate.net The accuracy of these predictions can depend on the choice of the functional and basis set used in the calculation. researchgate.net

Table 1: Selected DFT-Calculated Vibrational Frequencies for Iron(II) this compound IX Complex (Note: This table is a representative example based on findings that DFT calculations are used to assign vibrational modes. The exact values are illustrative of typical outputs from such studies.)

Vibrational Mode DescriptionCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
Fe out-of-plane210215
Fe-N(Im) stretch235240
In-plane Fe motion280288
Porphyrin dome/ruffle350355

The term ab initio, meaning "from first principles," refers to quantum chemistry methods that are based solely on the laws of quantum mechanics and fundamental physical constants, without including experimental data or empirical parameters. wikipedia.orgdtic.mil These methods provide a rigorous mathematical approximation of the chemical system. dtic.mil The simplest ab initio method is the Hartree-Fock (HF) theory, which considers the average effect of electron-electron repulsion. wikipedia.org More advanced and accurate methods, known as post-Hartree-Fock methods, include techniques like configuration interaction (CI) and coupled cluster (CC), which account for electron correlation more explicitly. wikipedia.org

While computationally more expensive than DFT, ab initio methods are capable of achieving very high accuracy, often referred to as "chemical accuracy." dtic.mil They are used to calculate a wide range of molecular properties, including:

Optimized molecular geometries: Determining the lowest energy three-dimensional arrangement of atoms.

Electronic energies: Calculating the total energy of the molecule, allowing for the prediction of reaction energies and thermochemical properties.

Dipole moments and polarizabilities: Understanding the charge distribution and how it changes in the presence of an electric field.

Excited state energies: Predicting the energies of electronic transitions, which correspond to UV-Vis absorption spectra.

For a molecule like this compound, ab initio calculations can provide benchmark data for its structure and electronic properties, serving as a reference for calibrating more computationally efficient methods like DFT and molecular mechanics. dtic.mil Fragment-based ab initio approaches are also being developed to make these high-accuracy calculations feasible for larger biomolecules, capturing quantum effects like polarization and charge transfer that are absent in classical simulations. nih.gov

Density Functional Theory (DFT) for Electronic Structure and Vibrational Assignments

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) is a computational simulation technique used to study the physical movement of atoms and molecules over time. mkjc.in By solving Newton's laws of motion for a system of interacting particles, MD simulations generate trajectories that reveal the conformational and functional behavior of biomolecules in a simulated environment. mkjc.inlbl.gov This method provides a crucial link between a molecule's static structure and its dynamic behavior, which is often essential for its function. lbl.gov

MD simulations can provide atomistic-level detail on:

Conformational substates: Identifying stable or transient conformations that may be functionally important.

Structural flexibility: Pinpointing rigid and flexible regions within the molecule.

Solvent effects: Simulating the molecule in an explicit solvent environment (like water) to understand how interactions with the solvent influence its conformation and dynamics.

Combining MD simulations with dimensionality reduction techniques like Principal Component Analysis (PCA) allows researchers to identify large-scale, collective motions from the complex atomic fluctuations, providing clearer insights into the essential dynamics of the molecule. nih.gov This combined approach can reveal conformational changes that are fundamental to the biological roles of this compound-containing systems. nih.gov

Computational Modeling of Reactivity and Interaction Mechanisms

Understanding the chemical reactivity of this compound and its interactions with other molecules, particularly proteins, is crucial for deciphering its biological functions. Computational modeling offers a powerful avenue to investigate these processes at a molecular level. diva-portal.org Such studies can characterize reaction pathways, transition states, and binding affinities that are difficult to probe experimentally. diva-portal.orgfrontiersin.org

Integrative modeling, which combines computational algorithms with experimental data, is a highly successful approach for predicting the three-dimensional structures of molecular complexes. nih.gov For this compound, which often acts as a prosthetic group (heme) within enzymes, computational docking and MD simulations are used to model its binding to the protein active site. These models can reveal key interactions, such as hydrogen bonds and electrostatic contacts, that stabilize the complex and are critical for catalytic activity.

Computational studies can elucidate reaction mechanisms by:

Mapping Potential Energy Surfaces: Using quantum mechanics (like DFT) to calculate the energy of the system as the reaction proceeds, identifying the lowest energy path from reactants to products.

Characterizing Transition States: Locating the highest energy point along the reaction coordinate, which determines the activation energy and rate of the reaction.

Modeling Enzyme Catalysis: In systems like cytochromes or peroxidases, computational models can simulate the entire catalytic cycle, showing how the this compound macrocycle participates in electron transfer and substrate oxidation. diva-portal.org

These modeling techniques provide a framework for rationalizing how the structure of this compound and its environment dictate its reactivity and interaction patterns. frontiersin.org

Chemometrics and Advanced Data Analysis in Spectroscopic and Chemical Data

Chemometrics involves the use of statistical and mathematical methods to analyze chemical data. jascoinc.com In the study of this compound, computational methods like DFT and MD simulations generate vast and complex datasets. Chemometrics and other advanced data analysis techniques are essential for extracting meaningful information from this data. utexas.edu

One of the primary applications is in the analysis of spectroscopic data. github.io For example, a DFT calculation can produce a full theoretical vibrational spectrum containing hundreds of frequencies. Chemometric methods, such as Principal Component Analysis (PCA), can be used to identify the most significant variations in the spectra under different conditions (e.g., with different metal centers or in different solvents). jascoinc.com This helps in correlating spectral features with specific structural or electronic properties.

Key applications in the analysis of this compound data include:

Pattern Recognition: Machine learning algorithms can be trained on spectroscopic or dynamic data to classify different states of the molecule, such as different spin states of a central metal ion or different conformational families. utexas.eduspectroscopyonline.com

Multivariate Calibration: Techniques like Partial Least Squares (PLS) regression can build predictive models that correlate calculated data (e.g., spectra) with specific chemical properties (e.g., bond strengths or reactivity indices). mdpi.com

Analysis of MD Trajectories: As mentioned earlier, PCA and cluster analysis are used to simplify the high-dimensional data from MD simulations, making it possible to visualize the dominant modes of motion and identify distinct conformational states. nih.govunm.edu

By applying these advanced data analysis tools, researchers can uncover subtle trends and patterns within large datasets, leading to a deeper understanding of the structure-property-function relationships of this compound. nexocode.comjmp.com

Emerging Research Areas and Advanced Non Clinical Applications of Protoporphyrinate

Protoporphyrinate in Advanced Materials Science

The unique properties of this compound are being harnessed to create a new generation of advanced materials with remarkable capabilities. tii.aehkust.edu.hk These materials are at the forefront of innovation, with potential applications in a wide range of industries. tii.ae Researchers are focused on developing materials with enhanced characteristics such as improved strength, flexibility, and conductivity. hkust.edu.hkuomus.edu.iq

Incorporation into Nanomaterials and Hybrid Systems

A key area of research involves the integration of this compound into nanomaterials and hybrid systems. uomus.edu.iqnih.gov Nanomaterials, with dimensions similar to biomolecules like proteins and DNA, offer unique electronic, photonic, and catalytic properties. nih.gov When combined with the specific recognition and catalytic abilities of biomaterials, the resulting hybrid systems exhibit synergistic functions. nih.gov

One approach involves encapsulating or entrapping nanoparticles within nanofibers through techniques like direct blending electrospinning. mdpi.com This method creates hybrid systems with properties distinct from their individual components. mdpi.com The high surface area of these materials makes them suitable for a variety of applications, including biosensors and medical implants. mdpi.com The integration of nanomaterials can significantly enhance the performance of prosthetic devices, improving their functionality, comfort, and durability. scienceopen.com

The creation of these hybrid systems can involve both natural and synthetic polymers. For instance, chitosan, a natural polymer, can be isolated from crustacean shells, while synthetic polymers can be created through addition or condensation reactions. nih.gov

Applications in Molecular Electronics and Wires

Protoporphyrinates and related porphyrin structures are showing significant promise in the field of molecular electronics. pku.edu.cn This field aims to create functional electrical circuits using individual or groups of molecules, pushing the boundaries of miniaturization beyond traditional silicon-based technologies. pku.edu.cn The unique electronic properties of metalloporphyrins, which can be tuned by changing the central metal atom, make them highly attractive for applications in molecular electronics and chemical sensors. synchrotron-soleil.fr

Researchers are exploring the use of porphyrin-based structures as molecular wires, which could serve as interconnects in future molecular-scale circuitry. science.gov Some studies have shown that the electrical conductance of these nanowires can be independent of or even increase with length, a highly desirable quantum effect. science.gov The ability to synthesize one-dimensional, metal-containing insulated molecular wires with high charge mobility further demonstrates their potential. science.gov The versatility of these materials extends to applications such as capacitors, transistors, and memory devices. jhuapl.edu

The development of these molecular electronic materials often involves a combination of bottom-up self-assembly and top-down fabrication techniques. pku.edu.cn The ability to tailor the electronic and optical properties of these devices by altering the molecular structure offers a significant advantage in manufacturing. jhuapl.edu

Sensor Development (e.g., Electrochemical HNO Sensing)

The unique electrochemical properties of this compound and its derivatives are being leveraged to develop highly sensitive and selective sensors. mdpi.com These electrochemical sensors work by detecting changes in electrical signals resulting from redox reactions of an analyte. mdpi.com The integration of nanomaterials into these sensors can significantly improve their performance by providing a larger surface area for reactions and enhancing conductivity. mdpi.commdpi.com

A notable application is in the development of sensors for detecting reactive nitrogen species like nitroxyl (B88944) (HNO). These sensors are crucial for understanding the biological roles of such molecules. istis.sh.cn By modifying electrode surfaces with functional nanomaterials, researchers can amplify the electrochemical signal, leading to higher sensitivity and selectivity. mdpi.com This approach has been used to develop sensors for a wide range of biomolecules, including DNA, proteins, and hormones, with applications in disease diagnosis and environmental monitoring. nih.govnih.gov

This compound in Artificial Photosynthesis Systems

Scientists are drawing inspiration from natural photosynthesis to develop artificial systems that can convert sunlight, water, and carbon dioxide into fuel. researchgate.netcid-inc.com Protoporphyrinates and their synthetic analogs play a crucial role in these efforts, acting as key components in light-harvesting and catalytic processes. unipd.it

Artificial photosynthesis aims to produce energy-dense fuels like ethanol (B145695) and methane, which are more suitable for transportation than the carbohydrates produced in natural photosynthesis. isaaa.orguchicago.edu These systems typically involve three key steps: light capture, water splitting, and carbon dioxide reduction. cid-inc.com

Recent breakthroughs have demonstrated artificial photosynthesis systems that are significantly more efficient than previous designs. isaaa.orguchicago.edu One innovative approach involves the use of metal-organic frameworks (MOFs) combined with a cobalt compound to facilitate electron transfer. The addition of amino acids to this system was found to enhance the efficiency of both the water-splitting and carbon dioxide reduction reactions. isaaa.org Another strategy involves temporally decoupling the oxygen evolution and carbon dioxide reduction reactions to improve product separation and safety. researchgate.net This has been achieved using covalent organic frameworks (COFs) containing redox-active and catalytically active components. researchgate.net

Bioinorganic Chemistry of this compound in Model Systems

Bioinorganic chemistry explores the vital roles of metal ions in biological systems. middlebury.edu This interdisciplinary field combines principles from biochemistry and inorganic chemistry to understand the function of inorganic substances in living organisms. deshbandhucollege.ac.in A key area of research within bioinorganic chemistry is the use of model systems to mimic the structure and function of metalloproteins, including those containing this compound. kuleuven.be

These model systems, which can be either structural or functional, provide valuable insights into the complex mechanisms of biological processes. kuleuven.be For example, studying synthetic analogs of iron this compound complexes helps to elucidate the function of cytochromes. ajd.czest.pl Researchers use a variety of physical and spectroscopic techniques, such as EPR and NMR spectroscopy, to characterize these model systems and understand the role of the metal center in the activity of the metalloprotein. kuleuven.be

The study of these systems is crucial for understanding fundamental biological processes like oxygen transport, electron transfer, and catalysis. kuleuven.be It also has applications in the development of new catalysts and therapeutic agents. kuleuven.be

Future Directions and Interdisciplinary Research Frontiers

The future of this compound research lies at the intersection of various scientific disciplines. nih.govresearchgate.net Addressing complex challenges and unlocking the full potential of this versatile molecule will require collaboration between chemists, physicists, biologists, materials scientists, and engineers. whiterose.ac.uk

Key future directions include:

Developing more sophisticated and efficient artificial photosynthesis systems for sustainable fuel production. uchicago.edu

Designing novel nanomaterials and hybrid systems with tailored properties for applications in electronics, medicine, and energy. tii.aescienceopen.com

Creating advanced sensors with higher sensitivity and selectivity for early disease diagnosis and environmental monitoring. nih.gov

Expanding the use of interdisciplinary approaches to tackle complex research problems and foster innovation. researchgate.netinterdisciplinarystudies.org

The success of these future endeavors will depend on breaking down the barriers between traditional disciplines and fostering a culture of collaboration. hepi.ac.uk By bringing together diverse expertise and perspectives, the scientific community can continue to push the boundaries of what is possible with this compound and its derivatives. nih.gov

Q & A

Q. What are the key structural characteristics of Protoporphyrinate IX that influence experimental design in coordination chemistry studies?

this compound IX’s planar porphyrin ring and peripheral substituents (e.g., vinyl and propionate groups) directly impact ligand-binding dynamics and redox properties. Researchers must account for steric effects and electronic conjugation when designing metal-binding experiments. For spectroscopic studies, the substituents’ vibrational modes (e.g., Fe–N stretching at 200–300 cm⁻¹) require careful calibration to avoid signal overlap . Baseline characterization using UV-Vis spectroscopy (Soret band ~400 nm) and electron paramagnetic resonance (EPR) is recommended to validate sample integrity before advanced analyses.

Q. Which spectroscopic techniques are most effective for characterizing this compound-based complexes, and what methodological pitfalls should be avoided?

Nuclear resonance vibrational spectroscopy (NRVS) and resonance Raman spectroscopy are critical for probing Fe–ligand vibrations and porphyrin core dynamics. However, overlapping in-plane and out-of-plane modes in powder samples can obscure data; oriented crystal samples are advised for deconvolution . For electronic structure analysis, Mössbauer spectroscopy should be paired with DFT calculations to distinguish quadrupole splitting patterns from spin states. Common pitfalls include inadequate sample degassing (leading to oxidation artifacts) and improper calibration of laser power in Raman setups (causing photodegradation).

Q. How should researchers handle this compound IX in laboratory settings to ensure reproducibility and safety?

this compound IX is light-sensitive and prone to oxidation. Store samples in amber vials under inert gas (e.g., argon) at –20°C. For solubility, use dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) with rigorous exclusion of moisture. Safety protocols mandate fume hood use during synthesis due to dust inhalation risks, and first-aid measures require immediate medical consultation for exposure .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported metal-binding affinities of this compound IX across studies?

Discrepancies often arise from variations in solvent polarity, pH, and axial ligand competition. To standardize binding assays:

  • Use buffer systems with controlled ionic strength (e.g., Tris-HCl at pH 7.4).
  • Employ isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) alongside UV-Vis titration.
  • Validate coordination geometry with X-ray absorption spectroscopy (XAS) to detect subtle ligand-field changes . Cross-validate findings with computational models (e.g., density functional theory) to reconcile experimental and theoretical data .

Q. How can researchers optimize synthetic protocols for this compound derivatives with unstable axial ligands?

For air-sensitive ligands (e.g., nitric oxide or CO), use Schlenk-line techniques or glovebox setups. Monitor reaction progress in situ via UV-Vis spectroscopy to capture transient intermediates. Anaerobic conditions are critical; residual oxygen can oxidize Fe(II) to Fe(III), altering reactivity. For crystallography, flash-freeze samples in liquid N₂ to preserve ligand geometry .

Q. What methodologies address spectral interference in vibrational studies of this compound-containing biomimetic systems?

Overlapping signals from peripheral substituents (e.g., propionates) can mask Fe–N vibrations. Strategies include:

  • Isotopic labeling (e.g., ⁵⁴Fe substitution) to isolate metal-centered modes.
  • Polarized single-crystal NRVS to differentiate in-plane (π-symmetry) and out-of-plane (δ-symmetry) vibrations .
  • Coupling with molecular dynamics simulations to map energy transfer pathways .

Data Analysis and Reproducibility

Q. How should researchers interpret contradictory findings in this compound IX’s redox behavior across different solvent systems?

Redox potentials are solvent-dependent due to dielectric effects. For example, in aqueous vs. nonpolar solvents, the Fe³⁺/Fe²⁺ couple shifts by >100 mV. Use cyclic voltammetry with a Ag/AgCl reference electrode and ferrocene internal standard. Report solvent dielectric constants and ion-pairing effects (e.g., counterion size) to contextualize discrepancies .

Q. What data management practices ensure reproducibility in this compound research?

  • Document synthetic protocols with exact molar ratios, reaction times, and purification steps.
  • Share raw spectral data (e.g., .dx files for NRVS) in repositories like Zenodo for peer validation.
  • Use version-control software (e.g., GitLab) for computational models to track parameter adjustments .

Tables for Methodological Reference

Technique Application Critical Parameters
NRVSFe–ligand vibrational modesOriented crystals, ⁵⁴Fe labeling
Resonance RamanPorphyrin core dynamicsLaser power <5 mW, 77 K cooling
XASCoordination geometryEnergy calibration against Fe foil

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Protoporphyrinate
Reactant of Route 2
Protoporphyrinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.